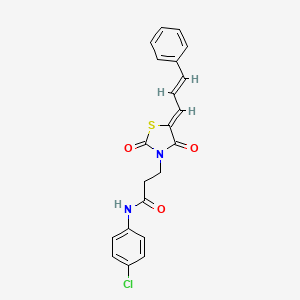

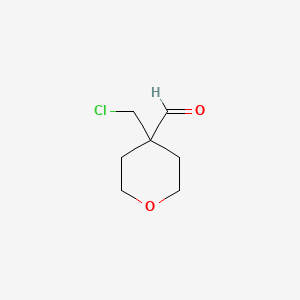

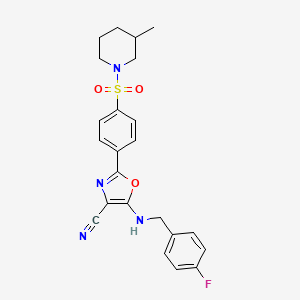

4-(Chloromethyl)oxane-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of carbaldehydes can be quite complex, and their reactivity is influenced by the functional groups attached to the aldehyde. The papers do not provide detailed molecular structure analysis of "4-(Chloromethyl)oxane-4-carbaldehyde," but they do discuss the structure of related compounds. For example, the stabilization of certain aldehydes in the hydrated form is mentioned, and this behavior is analyzed based on spectroscopic data .

Chemical Reactions Analysis

Carbaldehydes participate in a variety of chemical reactions. The allylation reactions of 4-oxoazetidine-2-carbaldehydes are explored, with different Lewis acids or metal mediators affecting the diastereoselectivity of the products . Additionally, the condensation of 4-oxo-(4H)-1-benzopyran-3-carbaldehyde with active methylene compounds in water without a catalyst is described, leading to ylidenenitriles . These reactions highlight the versatility of carbaldehydes in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbaldehydes are influenced by their molecular structure. While the papers do not specifically discuss "4-(Chloromethyl)oxane-4-carbaldehyde," they do provide insights into the properties of similar compounds. For example, the peculiar behavior of certain aldehydes being stabilized in the hydrated form is noted, and the influence of different substituents on the equilibrium position of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles is discussed 10. These findings can be indicative of the reactivity and stability of carbaldehydes in various conditions.

Aplicaciones Científicas De Investigación

Synthesis Building Blocks

4-Oxoazetidine-2-carbaldehydes, including 4-(Chloromethyl)oxane-4-carbaldehyde, are valuable in synthetic chemistry. They serve as both protected α-amino aldehydes and masked β-amino acids, exhibiting dual reactivity. This makes them useful for preparing biologically interesting substances like α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products (Alcaide & Almendros, 2002).

Fluorescent Probes

The compound has been applied in the development of sensitive fluorescent probes. A study shows that europium sensors for ClO− (hypochlorite) can be created using a functional organic linker related to 4-(Chloromethyl)oxane-4-carbaldehyde. These probes are sensitive and selective, allowing easy spectral discrimination and separation from noisy signals (Zhou et al., 2018).

Organic Synthesis

4-(Chloromethyl)oxane-4-carbaldehyde has been used in the synthesis of various organic compounds. One example is the synthesis of 4H-thieno[3,2-c]chromenes by intramolecular arylation, demonstrating its utility in creating complex organic structures (Fisyuk et al., 2012). Another study discusses the photochemical synthesis of 4H-Thieno[3,2-c]chromene derivatives from 4-(Chloromethyl)oxane-4-carbaldehyde, highlighting its role in generating materials with specific optical properties (Ulyankin et al., 2021).

Chemical Research

In chemical research, 4-(Chloromethyl)oxane-4-carbaldehyde has been involved in studies exploring its reactions and applications. For example, its interaction with pyridine-2-carbaldehyde oxime was investigated to understand its potential in forming crystalline structures (Pattison & Wade, 1968).

Biological Activity Assessment

Compounds related to 4-(Chloromethyl)oxane-4-carbaldehyde have been synthesized and evaluated for their antimicrobial activity, demonstrating its potential in creating biologically active molecules (El Azab et al., 2014).

Propiedades

IUPAC Name |

4-(chloromethyl)oxane-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c8-5-7(6-9)1-3-10-4-2-7/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJKSHBYUDKLRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CCl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)oxane-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromobenzyl)-4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2561647.png)

![4-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2561648.png)

![2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2561650.png)

![4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2561653.png)

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2561654.png)